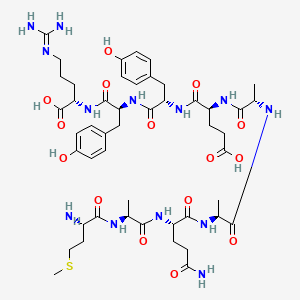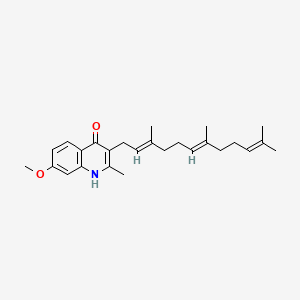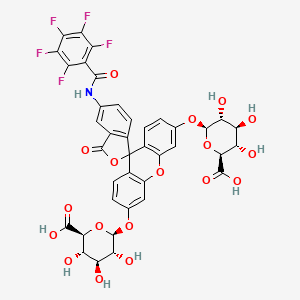
Tri-p-tolylamine-N15
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri-p-tolylamine-N15 is a nitrogen-containing organic compound that is a deuterium-labeled derivative of Tri-p-tolylamine. It is primarily used in scientific research as a stable isotope-labeled compound. The labeling with nitrogen-15 makes it particularly useful in various analytical and tracing studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tri-p-tolylamine-N15 typically involves the introduction of nitrogen-15 into the Tri-p-tolylamine molecule. This can be achieved through isotopic exchange reactions or by using nitrogen-15 labeled precursors in the synthesis process. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the isotopic exchange.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using nitrogen-15 labeled ammonia or other nitrogen-15 containing compounds. The process is optimized to ensure high yield and purity of the final product. The production is carried out under strict quality control to maintain the isotopic purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
Tri-p-tolylamine-N15 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens and alkylating agents.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Tri-p-tolylamine-N15 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace nitrogen pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tri-p-tolylamine-N15 involves its incorporation into molecules where nitrogen plays a crucial role. The nitrogen-15 label allows researchers to track the movement and transformation of nitrogen within a system. This is particularly useful in studying metabolic pathways, reaction mechanisms, and environmental nitrogen cycles.
Comparison with Similar Compounds
Similar Compounds
Tri-p-tolylamine: The non-labeled version of the compound.
Tri-m-tolylamine: A structural isomer with methyl groups in different positions.
Tri-o-tolylamine: Another structural isomer with methyl groups in ortho positions.
Uniqueness
Tri-p-tolylamine-N15 is unique due to its nitrogen-15 labeling, which provides distinct advantages in tracing and analytical studies. The stable isotope label allows for precise quantitation and tracking in various scientific applications, making it a valuable tool in research.
Properties
Molecular Formula |
C21H21N |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
4-methyl-N,N-bis(4-methylphenyl)(15N)aniline |
InChI |
InChI=1S/C21H21N/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3/i22+1 |
InChI Key |
YXYUIABODWXVIK-ZVDSADNZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[15N](C2=CC=C(C=C2)C)C3=CC=C(C=C3)C |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


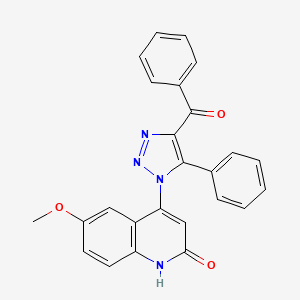

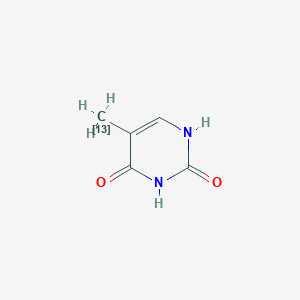
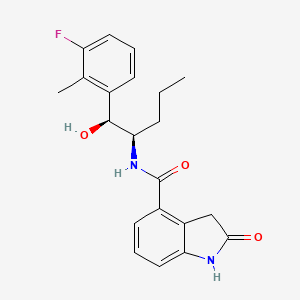
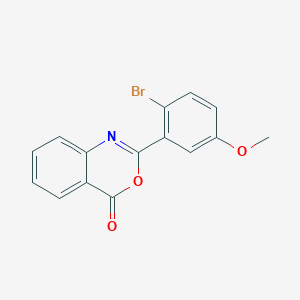
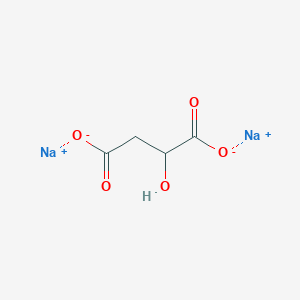
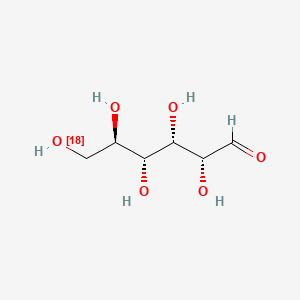

![7-(8-methylnaphthalen-1-yl)-4-[(2R)-2-methylpiperazin-1-yl]-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B12396985.png)
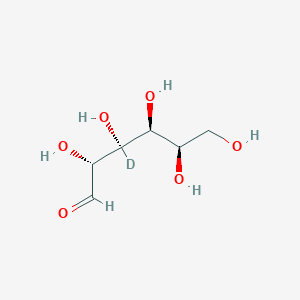
![[(1R,2S,5R,6S,7S,8R,10S,11S,14Z,16Z,18S,19S,22R,24R,25S,26R,28S,30S,31R,33S)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] 3-methylbutanoate](/img/structure/B12396995.png)
